REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:18])[CH2:4][CH2:5][CH2:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]=[O:15])=[CH:10][C:9]=1[O:16][CH3:17].[N+:19]([O-])([OH:21])=[O:20].O>C(OC(=O)C)(=O)C>[CH3:1][O:2][C:3](=[O:18])[CH2:4][CH2:5][CH2:6][O:7][C:8]1[CH:13]=[C:12]([N+:19]([O-:21])=[O:20])[C:11]([CH:14]=[O:15])=[CH:10][C:9]=1[O:16][CH3:17]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COC(CCCOC1=C(C=C(C=C1)C=O)OC)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)OC(=O)C
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for 2.5 hours the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand at 4° C. for a further 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCOC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.52 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |